N-(3-chloro-4-methoxyphenyl)methanesulfonamide

Description

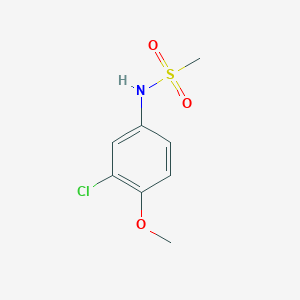

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c1-13-8-4-3-6(5-7(8)9)10-14(2,11)12/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKQLKHBGJXZMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Design and Methodological Advancement

Retrosynthetic Strategies for N-(3-chloro-4-methoxyphenyl)methanesulfonamide

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. The primary disconnection for N-(3-chloro-4-methoxyphenyl)methanesulfonamide is the sulfonamide (S-N) bond. This bond can be retrosynthetically cleaved to yield two key synthons: a nucleophilic amine synthon and an electrophilic sulfonyl synthon.

This disconnection leads to two primary synthetic precursors:

3-chloro-4-methoxyaniline (B1194202) : This aniline (B41778) derivative serves as the nucleophilic component, providing the aryl moiety.

Methanesulfonyl chloride : This sulfonyl chloride acts as the electrophilic partner, furnishing the methanesulfonyl group.

An alternative, though less common, retrosynthetic approach could involve the formation of the C-N bond at a later stage, potentially through a cross-coupling reaction between a pre-formed sulfonamide and an aryl halide. However, the direct sulfonylation of the aniline is the more conventional and widely adopted strategy.

Divergent and Convergent Synthetic Approaches

Both divergent and convergent strategies can be envisioned for the synthesis of N-(3-chloro-4-methoxyphenyl)methanesulfonamide and its analogues.

Convergent Synthesis : In a convergent approach, the two primary precursors, 3-chloro-4-methoxyaniline and methanesulfonyl chloride, are prepared separately and then combined in a final step to form the target molecule. This is the most direct and common approach for this specific compound.

Divergent Synthesis : A divergent strategy would be more applicable for creating a library of related compounds. Starting from a common intermediate, such as 3-chloro-4-methoxyaniline, various sulfonyl chlorides could be introduced to generate a range of N-(3-chloro-4-methoxyphenyl)sulfonamides. Conversely, starting from methanesulfonamide (B31651), different aryl halides could be coupled to produce a variety of N-aryl methanesulfonamides.

Selective Functionalization Tactics for Aryl and Sulfonamide Moieties

The synthesis of the starting material, 3-chloro-4-methoxyaniline, often involves the selective functionalization of a simpler aromatic precursor. For instance, starting from p-anisidine, selective chlorination at the ortho position to the amino group can be achieved. The directing effects of the methoxy (B1213986) and amino groups play a crucial role in achieving the desired regioselectivity.

Functionalization of the sulfonamide moiety is less common for this specific target but could be relevant in the synthesis of more complex analogues. For instance, the methyl group of the methanesulfonamide could be functionalized prior to coupling with the aniline.

Catalytic Coupling Protocols for C-N and C-S Bond Formation

While the direct sulfonylation of anilines is the most common method for forming the S-N bond, modern catalytic cross-coupling reactions offer powerful alternatives for constructing C-N and C-S bonds, particularly in more complex syntheses or when the direct approach is inefficient.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. rsc.org In the context of N-(3-chloro-4-methoxyphenyl)methanesulfonamide synthesis, it could be employed in a convergent strategy where methanesulfonamide is coupled with an aryl halide, such as 1-bromo-3-chloro-4-methoxybenzene. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and depends on the specific substrates. rsc.org

| Catalyst System Component | Examples |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | XPhos, SPhos, BrettPhos |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

Ullmann Coupling : The copper-catalyzed Ullmann condensation is another established method for C-N bond formation. thieme-connect.com It typically requires higher temperatures than palladium-catalyzed reactions but can be effective for coupling amines with aryl halides. Similar to the Buchwald-Hartwig reaction, this could be used to couple methanesulfonamide with an appropriately substituted aryl halide.

Sulfonamide Bond Formation: Methodological Innovations via Sulfonyl Chloride Intermediates

The most direct and widely used method for the synthesis of N-(3-chloro-4-methoxyphenyl)methanesulfonamide involves the reaction of 3-chloro-4-methoxyaniline with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Optimization of Reaction Efficiency, Stereoselectivity, and Scalability in Laboratory Synthesis

The optimization of the synthesis of N-(3-chloro-4-methoxyphenyl)methanesulfonamide is crucial for achieving high yields, purity, and cost-effectiveness, particularly for large-scale production. Key parameters that are typically optimized include:

Solvent : The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate (B1210297) are commonly used.

Base : A variety of organic and inorganic bases can be employed, including pyridine, triethylamine, and sodium carbonate. The strength and solubility of the base can influence the reaction outcome.

Temperature : The reaction is often performed at room temperature, but gentle heating may be required in some cases to drive the reaction to completion.

Stoichiometry : The molar ratio of the reactants is optimized to ensure complete conversion of the limiting reagent and to minimize side reactions.

A study on the synthesis of analogous N-(4-methoxyphenyl)-nitrobenzenesulfonamides reported yields ranging from 17.83% to 85.84% depending on the specific nitrobenzenesulfonyl chloride used, highlighting the influence of the sulfonylating agent on reaction efficiency. mdpi.com

Table of Reaction Parameters and Potential Outcomes:

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

|---|---|---|---|---|

| Solvent | Dichloromethane | Tetrahydrofuran | Ethyl Acetate | Higher yield in aprotic, non-polar solvents. |

| Base | Pyridine | Triethylamine | Sodium Carbonate | Organic bases may lead to faster reaction rates. |

| Temperature | 0 °C to RT | Room Temperature | 50 °C | Higher temperatures may increase reaction rate but also side products. |

| Reactant Ratio | 1:1 | 1:1.2 (Amine:Sulfonyl Chloride) | 1.2:1 (Amine:Sulfonyl Chloride) | Slight excess of one reactant may drive the reaction to completion. |

Exploration of Green Chemistry Principles in Compound Preparation

The application of green chemistry principles to the synthesis of N-(3-chloro-4-methoxyphenyl)methanesulfonamide aims to reduce the environmental impact of the manufacturing process. Key areas of focus include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product. The direct sulfonylation of 3-chloro-4-methoxyaniline with methanesulfonyl chloride generally has a good atom economy.

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or solvent-free conditions. thieme-connect.com The synthesis of sulfonamides in aqueous media has been successfully demonstrated. thieme-connect.com

Energy Efficiency : Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

Waste Reduction : Minimizing the formation of byproducts and developing efficient purification methods that reduce waste generation. One-pot syntheses are particularly advantageous in this regard. mdpi.com

Recent research has explored the use of catalysts to enable more environmentally friendly synthetic routes. For example, iron-catalyzed reactions for N-arylsulfonamide formation directly from nitroarenes offer a greener alternative to traditional methods that use often toxic anilines. mdpi.com

Molecular Structure, Conformation, and Intermolecular Interactions

Advanced Spectroscopic Probes for Structural Elucidation and Conformational Analysis

Spectroscopy offers a powerful, non-destructive means to probe the molecular structure. Various techniques provide complementary information regarding the compound's conformation, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts of ¹H and ¹³C nuclei, the electronic environment of each atom and the connectivity within the molecule can be established.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the methyl carbons, the aromatic carbons, and the carbons bonded to chlorine and oxygen. The chemical shifts are sensitive to the electronic effects of the substituents (chloro, methoxy (B1213986), and methanesulfonamido groups), providing insight into electron density distribution across the aromatic ring. researchgate.net

Conformational preferences, particularly the torsion angle around the S-N bond, significantly influence the magnetic environment of nearby nuclei. Studies on similar sulfonamides show that the orientation of the phenyl rings is a key conformational feature, which can be inferred from detailed NMR analysis, including Nuclear Overhauser Effect (NOE) experiments. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (Illustrative) (Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (Methanesulfonamide) | 2.9 - 3.1 (singlet) | 40 - 45 |

| OCH₃ (Methoxy) | 3.8 - 4.0 (singlet) | 55 - 60 |

| Aromatic CH | 6.9 - 7.5 (multiplets) | 110 - 140 |

| Aromatic C-Cl | Not Applicable | 125 - 135 |

| Aromatic C-O | Not Applicable | 150 - 160 |

| Aromatic C-N | Not Applicable | 135 - 145 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and vibrational modes within a molecule. These methods are particularly useful for identifying hydrogen bonding interactions.

For N-(3-chloro-4-methoxyphenyl)methanesulfonamide, the FT-IR and Raman spectra would be dominated by vibrations of the sulfonamide and substituted phenyl moieties. Studies on a wide range of N-phenyl-benzenesulphonamides have established characteristic absorption ranges for key functional groups. researchgate.net

Key vibrational modes include:

N-H Stretching: A prominent band in the FT-IR spectrum, typically observed in the range of 3200-3300 cm⁻¹. The exact position and shape of this band are sensitive to hydrogen bonding. In the solid state, intermolecular N-H···O=S hydrogen bonds are expected, which would lead to a broadening and shifting of this peak to a lower frequency. researchgate.net

SO₂ Stretching: The sulfonyl group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) typically between 1310-1380 cm⁻¹ and a symmetric stretch (νs) between 1150-1180 cm⁻¹. researchgate.net

Aromatic C-H and C=C Stretching: Vibrations associated with the phenyl ring occur in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

C-O and C-Cl Stretching: The methoxy C-O stretch and the aromatic C-Cl stretch would also produce characteristic bands in the fingerprint region of the spectrum.

The presence of different conformers or polymorphs can sometimes be detected by the appearance of new or split peaks in the vibrational spectra, particularly in the solid state. nih.gov

Table 2: Characteristic Vibrational Frequencies for Sulfonamides (Based on data from related compounds) researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | 3199 - 3285 |

| Asymmetric SO₂ Stretch | 1309 - 1376 |

| Symmetric SO₂ Stretch | 1148 - 1177 |

| S-N Stretch | 893 - 945 |

| C-N Stretch | 1168 - 1304 |

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λmax) are characteristic of the chromophores present. The chromophore in N-(3-chloro-4-methoxyphenyl)methanesulfonamide is the substituted benzene (B151609) ring.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For N-(3-chloro-4-methoxyphenyl)methanesulfonamide (C₈H₁₀ClNO₃S), the calculated exact mass can be confirmed to several decimal places.

Tandem mass spectrometry (MS/MS) experiments are used to elucidate the fragmentation pathways of the molecule. While specific data for the target compound is limited, the fragmentation of sulfonamides is well-studied. Common fragmentation patterns for protonated sulfonamide molecules involve the cleavage of the relatively weak sulfur-nitrogen bond. researchgate.net

Expected fragmentation pathways for N-(3-chloro-4-methoxyphenyl)methanesulfonamide would likely include:

Cleavage of the S-N bond, leading to the formation of ions corresponding to the methanesulfonyl portion (CH₃SO₂⁺) and the 3-chloro-4-methoxyaniline (B1194202) portion.

Loss of SO₂ from the parent ion or major fragments.

Cleavage within the methanesulfonamide (B31651) group, such as the loss of a methyl radical (•CH₃).

Fragmentations involving the substituted phenyl ring, such as the loss of the methoxy group.

Analyzing the masses of these fragment ions allows for the reconstruction of the molecule's structure and confirms the identity of the compound.

X-ray Diffraction Crystallography: Solid-State Conformation and Crystal Engineering

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsion angles. This technique provides a static image of the molecule's preferred conformation in the crystal lattice and reveals how molecules pack together through intermolecular interactions.

While the crystal structure of N-(3-chloro-4-methoxyphenyl)methanesulfonamide itself is not publicly documented, the structure of the closely related N-(3-Chlorophenyl)methanesulfonamide has been determined. researchgate.net In this analog, the conformation of the N-H bond is neither syn nor anti to the meta-chloro substituent. It is reasonable to expect a similar non-planar conformation for the target molecule, with a specific torsion angle defining the relationship between the phenyl ring and the methanesulfonamide group.

The crystal system, space group, and unit cell dimensions are fundamental data obtained from X-ray diffraction analysis. They describe the symmetry and the size of the repeating unit (the unit cell) that forms the crystal.

Table 3: Crystallographic Data for the Analog Compound N-(3-Chlorophenyl)methanesulfonamide researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.379(5) |

| b (Å) | 5.213(5) |

| c (Å) | 13.911(5) |

| α (°) | 90 |

| β (°) | 114.15(3) |

| γ (°) | 90 |

| Volume (ų) | 1746.1(10) |

| Z (Molecules per unit cell) | 8 |

Molecular Geometry, Bond Lengths, Bond Angles, and Torsion Angle Analysis

In analogous sulfonamides, the bond distances and angles are found to be consistent with established values for N-(4-methoxyphenyl)-sulfonamides. mdpi.com For instance, a search of the Cambridge Structural Database (CSD) for N-(4-methoxyphenyl)-sulfonamides revealed average bond lengths of approximately 1.766 Å for S–C, 1.633 Å for S–N, and 1.441 Å for N–C. mdpi.com The geometry around the sulfur atom in these sulfonamides typically exhibits a tetrahedral arrangement, with the O–S–O bond angle being a notable parameter. In a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, this angle was observed to be in the range of 118.98 (6)° to 120.66 (5)°. mdpi.com

The torsion angles are particularly crucial in defining the three-dimensional conformation of the molecule. The C–S–N–C torsion angle, which dictates the relative orientation of the phenyl rings, shows significant variability among different sulfonamide structures, leading to different molecular shapes. researchgate.netmdpi.com For example, in three isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide, the C1–S1–N1–C7 torsion angles were reported as -58.6 (3)°, +66.56 (3)°, and +41.78 (10)°. mdpi.com Despite this variation, the dihedral angle between the two aromatic rings often remains within a relatively narrow range. mdpi.com The sulfonamide nitrogen atom is typically slightly pyramidalized. mdpi.com

Table 1: Selected Average Bond Lengths in N-(4-methoxyphenyl)-sulfonamides mdpi.com

| Bond | Average Length (Å) |

| S–C | 1.766 (9) |

| S–N | 1.633 (9) |

| N=C | 1.441 (6) |

Table 2: Selected Bond and Torsion Angles in N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers mdpi.com

| Compound | O1–S1–O2 Angle (°) | C1–S1–N1–C7 Torsion Angle (°) |

| A | 120.45 (14) | -58.6 (3) |

| B | 120.66 (5) | +66.56 (3) |

| C | 118.98 (6) | +41.78 (10) |

Supramolecular Architecture and Non-Covalent Interactions

Hydrogen Bonding: A predominant feature in the crystal structures of related sulfonamides is the presence of N–H···O hydrogen bonds. researchgate.netmdpi.com These interactions often involve the sulfonamide hydrogen atom as the donor and one of the sulfonyl oxygen atoms as the acceptor, leading to the formation of chains or more complex networks. researchgate.netresearchgate.netnih.gov In some cases, the methoxy oxygen atom can also act as a hydrogen bond acceptor. researchgate.netmdpi.com For instance, in one of the N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, the acceptor oxygen for the N–H···O hydrogen bond is the methoxy oxygen of a neighboring molecule, forming C(7) chains. researchgate.net In other related compounds, N–H···O hydrogen bonds form infinite C(4) chains. researchgate.netnih.gov C–H···O interactions are also commonly observed, further stabilizing the crystal packing. researchgate.netnih.govnih.gov

Halogen Bonding: The presence of a chlorine atom on the phenyl ring introduces the possibility of halogen bonding. nsf.gov Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species. In the context of crystal engineering, chlorine atoms can participate in C–H···Cl contacts. mdpi.commdpi.com The interplay between hydrogen and halogen bonds can significantly influence the supramolecular structure. nsf.govnih.gov

π-π Stacking: Aromatic rings in the molecule can engage in π-π stacking interactions, which contribute to the stability of the crystal lattice. The relative orientation of the phenyl rings, determined by the torsion angles, will influence the nature and extent of these interactions.

The combination of these non-covalent forces leads to diverse and intricate supramolecular architectures, ranging from one-dimensional chains to two- and three-dimensional networks. researchgate.netresearchgate.netnih.gov The specific arrangement is a delicate balance of the strengths and directionalities of these various interactions.

Gas Electron Diffraction (GED) and Complementary Experimental Techniques for Gas/Solution-Phase Conformation Studies

Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gas phase, free from the influence of intermolecular forces present in the solid state. While no specific GED studies on N-(3-chloro-4-methoxyphenyl)methanesulfonamide were found, research on related sulfonamides, such as sulfanilamide, demonstrates the utility of this method in combination with quantum chemical calculations to investigate conformational landscapes. researchgate.net

For sulfonamides, GED studies, often complemented by rotational spectroscopy and theoretical calculations, have revealed the existence of multiple conformers in the gas phase. nih.gov These conformers typically differ in the rotation around the S–N bond and the orientation of the functional groups relative to the benzene ring. nih.gov The energy differences between these conformers are often small, indicating that several conformations can coexist at elevated temperatures. researchgate.net

Complementary techniques for studying conformation in the gas and solution phases include Fourier Transform Infrared Spectroscopy (FTIR) and UV spectroscopy, which can provide information about the vibrational modes and electronic transitions of different conformers. nih.gov In the solution phase, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for conformational analysis, although the rapid interconversion between conformers at room temperature can sometimes lead to averaged signals.

Computational chemistry plays a crucial role in complementing experimental data by predicting the geometries and relative energies of different conformers, aiding in the interpretation of experimental results. researchgate.netnih.gov For instance, in a study on sulfanilamide, quantum chemical calculations were essential in identifying the various stable conformers present in the gas phase. researchgate.net

Theoretical and Computational Analysis of N-(3-chloro-4-methoxyphenyl)methanesulfonamide

Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies specifically focused on the compound N-(3-chloro-4-methoxyphenyl)methanesulfonamide are not publicly available. The application of quantum chemical methods such as Density Functional Theory (DFT) or Ab Initio calculations to determine the specific properties outlined—including geometry optimization, electronic structure, charge distribution, and theoretical spectroscopic data—for this exact molecule has not been documented in the retrieved sources.

While the methodologies mentioned in the query are standard and widely used in computational chemistry to characterize molecules, the specific results and data tables for N-(3-chloro-4-methoxyphenyl)methanesulfonamide could not be located. Research in this area often focuses on series of compounds with perceived biological activity or specific structural features, and it appears this particular molecule has not been the subject of such a detailed computational investigation in the available literature.

Therefore, it is not possible to provide the requested in-depth analysis and data tables for the following sections:

Theoretical Chemistry and Computational Modeling

Prediction and Validation of Spectroscopic Data

Theoretical NMR Chemical Shift Calculations (e.g., GIAO Method)

To fulfill this request, a dedicated computational study would need to be performed on N-(3-chloro-4-methoxyphenyl)methanesulfonamide using appropriate software and theoretical levels. Such a study would first involve optimizing the molecule's three-dimensional structure to find its most stable conformation(s). Subsequently, the various electronic properties, orbital analyses, and theoretical NMR shifts would be calculated based on this optimized geometry. Without such a study, any attempt to provide the requested data would be speculative and not based on scientific findings.

Simulated Vibrational Spectra and Normal Mode Analysis

Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective for simulating the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the fundamental vibrational modes. For N-(3-chloro-4-methoxyphenyl)methanesulfonamide, a normal mode analysis provides a detailed description of the atomic motions associated with each vibrational frequency.

The vibrational spectrum of this molecule can be conceptually divided into modes associated with the methanesulfonamide (B31651) group and the 3-chloro-4-methoxyphenyl group.

Sulfonamide Group Vibrations: The SO2 group is characterized by strong symmetric and asymmetric stretching vibrations. These are typically among the most intense bands in the IR spectrum. The S-N and N-H bonds also exhibit characteristic stretching and bending frequencies.

Aromatic Ring Vibrations: The substituted benzene (B151609) ring displays a complex set of vibrations. C-H stretching modes appear at high frequencies, while C-C stretching vibrations within the ring, and C-H in-plane and out-of-plane bending modes, occur at lower frequencies. The positions of these bands are sensitive to the nature and position of the substituents.

Substituent Vibrations: The C-Cl and C-O (methoxy) stretching and bending vibrations will also be present. The C-Cl stretching vibration typically appears in the lower frequency region of the spectrum.

A simulated vibrational analysis, often performed using a basis set like B3LYP/6-311G**, allows for the precise assignment of these modes.

Table 1: Predicted Vibrational Frequencies and Assignments for N-(3-chloro-4-methoxyphenyl)methanesulfonamide (Note: This data is illustrative and based on typical frequency ranges for the functional groups present. Actual values would be derived from specific DFT calculations.)

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3350 | N-H Stretch | Sulfonamide |

| ~3100-3000 | Aromatic C-H Stretch | Phenyl Ring |

| ~2950 | Methyl C-H Stretch | Methanesulfonamide/Methoxy (B1213986) |

| ~1590 | Aromatic C=C Stretch | Phenyl Ring |

| ~1350 | SO₂ Asymmetric Stretch | Sulfonamide |

| ~1250 | C-O-C Asymmetric Stretch | Methoxy |

| ~1160 | SO₂ Symmetric Stretch | Sulfonamide |

| ~900 | S-N Stretch | Sulfonamide |

| ~750 | C-Cl Stretch | Chloro Substituent |

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for calculating the electronic absorption spectra of molecules by determining the energies of electronic transitions from the ground state to various excited states. mdpi.comrajpub.com This allows for the prediction of the UV-Vis spectrum.

For N-(3-chloro-4-methoxyphenyl)methanesulfonamide, the key electronic transitions are expected to be π → π* transitions associated with the aromatic ring. The energies of these transitions are influenced by the substituents. The methoxy group (an electron-donating group) and the chloro group (an electron-withdrawing group) modify the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

Calculations are typically performed with a functional like B3LYP and a suitable basis set, often incorporating a solvent model (like the Polarizable Continuum Model, PCM) to simulate the spectrum in a solution phase. mdpi.com

Table 2: Predicted Electronic Transitions for N-(3-chloro-4-methoxyphenyl)methanesulfonamide (Note: This is a hypothetical table based on TD-DFT principles for similar aromatic compounds.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S₀ → S₁ | ~295 | > 0.1 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~260 | > 0.05 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~220 | > 0.2 | HOMO → LUMO+1 (π → π*) |

Molecular Dynamics Simulations: Dynamic Behavior and Solvent Effects on Molecular Properties

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and its interactions with the surrounding environment, such as a solvent. rsc.org An MD simulation calculates the trajectory of each atom over time by solving Newton's equations of motion.

For N-(3-chloro-4-methoxyphenyl)methanesulfonamide, MD simulations can reveal:

Conformational Dynamics: The molecule has rotational freedom around the S-N and N-C bonds. MD simulations can explore the potential energy surface related to these rotations and identify the most stable conformations in a given environment.

Solvent Effects: The behavior of the molecule can change significantly in different solvents. nih.gov MD simulations explicitly model solvent molecules, allowing for the study of solvation shells and specific interactions like hydrogen bonding between the sulfonamide's N-H group and polar solvent molecules. This provides a more realistic model than implicit solvent models used in some quantum calculations.

By analyzing the trajectories from an MD simulation, properties such as the radial distribution function (RDF) can be calculated to understand the structuring of solvent molecules around the solute.

Computational Analysis of Chemical Reactivity and Reaction Pathways

Fukui Functions and Local Reactivity Indices

The reactivity of a molecule can be analyzed using conceptual DFT, which provides various reactivity descriptors. Fukui functions are particularly useful for identifying which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. harbinengineeringjournal.com They represent the change in electron density at a specific point in the molecule when an electron is added or removed.

f(r)⁺: Indicates the propensity of a site for nucleophilic attack (attack by an electron donor).

f(r)⁻: Indicates the propensity of a site for electrophilic attack (attack by an electron acceptor).

For N-(3-chloro-4-methoxyphenyl)methanesulfonamide, one would expect the nitrogen and oxygen atoms of the sulfonamide group to be potential sites for electrophilic attack due to their lone pairs. The aromatic ring, influenced by the competing effects of the chloro and methoxy groups, will have specific carbon atoms that are more susceptible to electrophilic or nucleophilic aromatic substitution. Fukui function analysis can quantify these reactivities.

Table 3: Hypothetical Local Reactivity Indices (Condensed Fukui Functions) for Selected Atoms (Note: Values are illustrative. Positive values indicate higher reactivity for the specified attack type.)

| Atom | Fukui Index (f⁺) for Nucleophilic Attack | Fukui Index (f⁻) for Electrophilic Attack |

| S | High | Low |

| O (sulfonyl) | Moderate | High |

| N | Low | High |

| C (ipso to N) | Low | Moderate |

| C (ortho to N, meta to Cl) | High | Low |

Transition State Analysis and Reaction Barrier Determination

To understand the mechanism of a chemical reaction involving N-(3-chloro-4-methoxyphenyl)methanesulfonamide, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational chemistry allows for the locating of these TS structures and the calculation of the activation energy barrier. mdpi.com

For example, in a reaction such as the deprotonation of the sulfonamide N-H group by a base, quantum chemical calculations can map out the entire reaction pathway. This involves:

Optimizing the geometries of the reactants and products.

Locating the transition state structure that connects them. A true TS is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency.

Calculating the energies of all species to determine the reaction barrier (the energy difference between the reactants and the transition state).

This type of analysis is crucial for predicting reaction rates and understanding mechanistic details that are often difficult to probe experimentally. researchgate.net For instance, analyzing the N-arylation reaction to form this molecule would involve locating the transition state for the key bond-forming step. acs.org

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Chloro-methoxyphenyl Ring

The directing effects of the substituents are as follows:

-OCH₃ (Methoxy): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

-Cl (Chloro): A deactivating, ortho, para-directing group. It withdraws electron density inductively (deactivating) but can donate electron density through resonance (directing).

-NHSO₂CH₃ (Methanesulfonamido): A deactivating, meta-directing group. The electron-withdrawing sulfonyl group pulls electron density from the nitrogen and the aromatic ring.

Considering the positions on the ring relative to the methanesulfonamido group (at C1), the substituents are at C3 (-Cl) and C4 (-OCH₃). The available positions for substitution are C2, C5, and C6. The directing effects converge to strongly favor substitution at the C5 position.

| C6 | meta (unfavored) | meta (unfavored) | para (unfavored) | Very Low |

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄ to generate NO₂⁺) and halogenation (e.g., Br₂/FeBr₃). masterorganicchemistry.com For N-(3-chloro-4-methoxyphenyl)methanesulfonamide, these reactions would predominantly yield the 5-substituted product.

Nucleophilic aromatic substitution (SNAr) on the ring is generally unfavorable. wikipedia.org This reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like the chloro substituent). chemistrysteps.commasterorganicchemistry.com In this molecule, the methoxy (B1213986) group is electron-donating, and the sulfonamide group is not positioned ortho or para to the chlorine atom. Therefore, conditions that would typically promote SNAr, such as reaction with a strong nucleophile, are unlikely to result in the displacement of the chloro group. youtube.com

Transformations of the Sulfonamide Moiety: Hydrolysis, Alkylation, Acylation

The sulfonamide group (-NHSO₂-) is a robust functional group, but it can undergo several key transformations. wikipedia.org

Hydrolysis: The cleavage of the S-N bond in sulfonamides is possible but typically requires harsh conditions, such as strong acid or base at elevated temperatures. nih.gov Ceria-catalyzed hydrolytic cleavage has been demonstrated for various sulfonamides under ambient conditions, yielding sulfanilic acid derivatives and the corresponding amine. nih.gov This suggests that under specific catalytic conditions, N-(3-chloro-4-methoxyphenyl)methanesulfonamide could be hydrolyzed back to 3-chloro-4-methoxyaniline (B1194202).

Alkylation and Acylation: The proton on the sulfonamide nitrogen is acidic and can be removed by a base (e.g., NaH) to form a nucleophilic anion. This anion can then react with electrophiles like alkyl halides or acyl chlorides in N-alkylation and N-acylation reactions, respectively. frontiersrj.commdpi.com The use of N-acylbenzotriazoles in the presence of NaH is an effective method for the N-acylation of sulfonamides, yielding N-acylsulfonamides. researchgate.net

Table 2: Representative Transformations of the Sulfonamide Moiety

| Reaction | Reagents | Product Type |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Amine + Sulfonic Acid |

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl Sulfonamide |

Selective Oxidation and Reduction Reactions: Product Distribution and Mechanism

Selective oxidation and reduction reactions on N-(3-chloro-4-methoxyphenyl)methanesulfonamide can target different parts of the molecule, but chemoselectivity can be a challenge.

Oxidation: The oxidation of the methoxy group to a carbonyl function is a difficult transformation that would require powerful oxidizing agents, likely leading to the degradation of the aromatic ring or other functional groups. More commonly, oxidation reactions involving sulfonamides might target the sulfur atom, although it is already in its highest oxidation state (+6).

Reduction: Reduction reactions primarily target the sulfonamide group. A key transformation is the reductive cleavage of the N–S bond. strath.ac.uk This can be achieved using various reducing agents, such as magnesium in methanol (B129727) (Mg-MeOH), which has been shown to effect the double reductive cleavage of both N-S and C-S bonds in benzo-fused cyclic sulfonamides. nih.gov For secondary sulfonamides, a combination of ethyl benzoylformate and tris(dimethylamino)phosphine can achieve chemoselective N-S cleavage to generate sulfinates and amines. chemrxiv.orgresearchgate.net This process allows for the conversion of the sulfonamide into a more versatile synthetic handle. chemrxiv.org The resulting sulfinate can be further functionalized. researchgate.net

Another potential transformation is the reduction of the sulfonamide to a methylsulfonamide, although this is less common and would require specific reagents to avoid cleaving the N-S bond entirely.

Cyclization and Rearrangement Reactions Involving the Compound Scaffold

The scaffold of N-(3-chloro-4-methoxyphenyl)methanesulfonamide can be utilized in cyclization reactions, typically following functionalization. For instance, an intramolecular Friedel-Crafts acylation could be envisioned if a suitable acyl group is introduced into the molecule. If an electrophilic substitution reaction were to introduce a functional group at the C5 position (e.g., a chloromethyl group), subsequent intramolecular cyclization onto the sulfonamide nitrogen could potentially form a heterocyclic ring system.

Such cyclization strategies are common in the synthesis of bioactive molecules. For example, the synthesis of indanones can proceed via a Friedel-Crafts acylation followed by a cyclization step. google.com While no specific cyclization or rearrangement reactions involving N-(3-chloro-4-methoxyphenyl)methanesulfonamide are prominently documented, the principles of intramolecular reactions on substituted aromatic compounds suggest such transformations are feasible with appropriate synthetic design.

Catalysis in Chemical Transformations of N-(3-chloro-4-methoxyphenyl)methanesulfonamide and its Derivatives

Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions involving sulfonamides.

N-Arylation/N-Alkylation: Transition metal catalysts, particularly those based on palladium and copper, are widely used for cross-coupling reactions to form N-aryl sulfonamides. frontiersrj.com For instance, the copper-catalyzed N-arylation of sulfonamides with boronic acids is a well-established method. frontiersrj.com Ruthenium complexes have been employed for the N-alkylation of sulfonamides using alcohols. frontiersrj.commdpi.com

Hydrolysis: As mentioned, ceria nanostructures can catalyze the hydrolytic cleavage of the S-N bond under mild conditions. nih.gov

Radical Reactions: Photocatalysis can be used to generate sulfonyl radical intermediates from sulfonamides, enabling a range of late-stage functionalization reactions. nih.gov This metal-free approach allows for the coupling of sulfonamides with various alkene fragments. nih.gov

Reductive Coupling: Iron(II) chloride has been used to catalyze the reductive coupling of nitroarenes with sulfinates to form N-aryl sulfonamides. nih.gov

These catalytic methods offer milder reaction conditions and broader functional group tolerance compared to classical stoichiometric methods, making them valuable for modifying N-(3-chloro-4-methoxyphenyl)methanesulfonamide and its derivatives. acs.org

Solvent Polarity and Medium Effects on Reaction Kinetics and Equilibria

The choice of solvent can significantly influence the rate and outcome of chemical reactions involving N-(3-chloro-4-methoxyphenyl)methanesulfonamide by stabilizing or destabilizing reactants, intermediates, and transition states.

General Principles:

Polar Solvents: Tend to accelerate reactions where a charge is developed or separated in the transition state. ajpojournals.orgresearchgate.net They can stabilize charged intermediates, lowering the activation energy. wikipedia.orglibretexts.org

Nonpolar Solvents: Are favored for reactions where charge is dissipated or where reactants are nonpolar. researchgate.net

Protic vs. Aprotic Solvents: Polar protic solvents (e.g., water, methanol) can hydrogen-bond with nucleophiles, potentially reducing their reactivity. wikipedia.org Polar aprotic solvents (e.g., DMSO, DMF) can solvate cations while leaving anions relatively free, often enhancing the rates of reactions involving anionic nucleophiles. libretexts.org

Application to Specific Reactions:

Electrophilic Aromatic Substitution (SEAr): The rate can vary with solvent polarity. The formation of the charged arenium ion intermediate is generally stabilized by more polar solvents, which can influence the reaction rate. chemrxiv.org

Nucleophilic Aromatic Substitution (SNAr): These reactions are typically much faster in polar aprotic solvents. These solvents effectively solvate the cation of the nucleophilic salt but poorly solvate the anion, making the nucleophile more reactive. The charged Meisenheimer complex intermediate is also stabilized by polar solvents.

N-Alkylation/Acylation: The formation of the sulfonamide anion is favored by polar aprotic solvents, which can enhance the rate of the subsequent nucleophilic attack on the electrophile.

The equilibrium of a reaction can also be shifted by the solvent's ability to preferentially solvate either the reactants or the products. wikipedia.org Therefore, careful selection of the solvent system is critical for optimizing the yield and selectivity of any transformation performed on N-(3-chloro-4-methoxyphenyl)methanesulfonamide.

Derivatization Strategies and Structure Reactivity/property Relationships Chemical Focus

Synthesis of Chemically Modified Analogues for Systematic Property Modulation

The synthesis of N-(3-chloro-4-methoxyphenyl)methanesulfonamide and its analogues typically follows a standard and robust chemical pathway. The primary reaction involves the coupling of a substituted aniline (B41778) with a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct. For the parent compound, this would involve reacting 3-chloro-4-methoxyaniline (B1194202) with methanesulfonyl chloride. Building upon this fundamental synthesis, chemically modified analogues can be systematically prepared to modulate its properties. researchgate.net

Key variations could include:

Modification of the C4-substituent: Replacing the 4-methoxy (-OCH₃) group with a less electron-donating 4-methyl (-CH₃) group, as seen in the analogous N-(3-Chloro-4-methylphenyl)methanesulfonamide, would decrease the electron density on the ring. scbt.com Conversely, substitution with a hydroxyl (-OH) group could introduce new hydrogen bonding sites.

Modification of the C3-substituent: The chloro (-Cl) group can be replaced with other halogens (e.g., -Br, -F) to modulate its electronegativity and size. Alternatively, shifting the position of the chloro group or introducing additional substituents can alter the steric profile and dipole moment of the molecule.

Table 1: Representative Analogues with Aromatic Ring Modifications

| Compound Name | C3-Substituent | C4-Substituent | Rationale for Modification |

|---|---|---|---|

| N-(3-chloro-4-methoxyphenyl)methanesulfonamide | -Cl | -OCH₃ | Parent Compound |

| N-(3-bromo-4-methoxyphenyl)methanesulfonamide | -Br | -OCH₃ | Halogen substitution to alter electronic effects and size. |

| N-(3-chloro-4-hydroxyphenyl)methanesulfonamide | -Cl | -OH | Introduce hydrogen-bonding donor capability. |

| N-(3-chloro-4-methylphenyl)methanesulfonamide | -Cl | -CH₃ | Reduce electron-donating strength compared to -OCH₃. scbt.com |

The sulfonamide bridge itself is a prime target for derivatization.

Sulfonamide Nitrogen: The acidic proton on the sulfonamide nitrogen can be replaced with various alkyl or aralkyl groups. This N-alkylation or N-arylation is typically achieved by deprotonating the nitrogen with a suitable base, followed by nucleophilic attack on an alkyl or aralkyl halide. researchgate.net Such modifications eliminate the hydrogen bond donating ability of the sulfonamide group and introduce steric bulk, which can drastically alter intermolecular interactions and molecular conformation. researchgate.net

Methane Carbon: The methyl group of the methanesulfonamide (B31651) moiety can be substituted with larger alkyl chains (e.g., ethyl, propyl) or with aryl groups (e.g., phenyl, substituted phenyl). This transforms the methanesulfonamide into a higher alkanesulfonamide or a benzenesulfonamide. These changes directly impact the steric environment around the sulfonyl group and modify the lipophilicity of the entire molecule. The synthesis of related N-(4-methoxyphenyl)-nitrobenzenesulfonamides demonstrates the feasibility of incorporating different aryl groups on the sulfur atom. mdpi.com

Table 2: Representative Analogues with Sulfonamide Moiety Modifications

| Compound Name | Modification Type | Rationale for Modification |

|---|---|---|

| N-methyl-N-(3-chloro-4-methoxyphenyl)methanesulfonamide | N-Alkylation | Eliminate N-H hydrogen bonding; increase lipophilicity. |

| N-(3-chloro-4-methoxyphenyl)ethanesulfonamide | Methane Carbon Substitution | Increase steric bulk and lipophilicity of the sulfonyl portion. |

Correlation of Structural Changes with Spectroscopic Signatures and Electronic Properties

Structural modifications are directly reflected in the spectroscopic and electronic properties of the molecule. Analysis of these changes provides insight into the altered molecular environment.

Spectroscopic Signatures:

NMR Spectroscopy: Variation of substituents on the aromatic ring (Section 6.1.1) leads to predictable shifts in the ¹H and ¹³C NMR spectra. Electron-donating groups like -OCH₃ shield aromatic protons, causing upfield shifts, while electron-withdrawing groups cause downfield shifts.

IR Spectroscopy: The characteristic stretching frequencies of the S=O bonds in the sulfonyl group (typically 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹) and the N-H bond (around 3300 cm⁻¹) are sensitive to the electronic environment. N-alkylation would result in the disappearance of the N-H stretch.

Elucidation of Electronic and Steric Effects on Chemical Reactivity Profiles

The derivatization of N-(3-chloro-4-methoxyphenyl)methanesulfonamide allows for a clear elucidation of how electronic and steric factors govern its chemical reactivity.

Electronic Effects: The acidity of the sulfonamide N-H proton is a key aspect of its reactivity. This acidity is enhanced by electron-withdrawing groups on either the N-phenyl ring or the S-alkyl/aryl group, as they stabilize the resulting conjugate base. This directly impacts the ease of N-alkylation reactions (Section 6.1.2). researchgate.net Conversely, strong electron-donating groups on the N-phenyl ring increase the nucleophilicity of the aniline precursor, facilitating its initial reaction with the sulfonyl chloride.

Steric Effects: The size and position of substituents can impose significant steric hindrance, influencing both reactivity and intermolecular interactions. For example, introducing a bulky group at the ortho position of the phenyl ring could hinder the rotation around the N-C bond and affect the preferred conformation of the molecule. In the solid state, steric factors play a crucial role in dictating the crystal packing, influencing which intermolecular interactions, such as N–H⋯O hydrogen bonds or C–H⋯Cl contacts, are formed. mdpi.commdpi.com The orientation of substituents can determine whether molecules assemble into chains, sheets, or more complex three-dimensional networks. mdpi.comresearchgate.net

Designing Compounds for Specific Chemical Interactions (e.g., enzyme active site mimicry from a structural chemistry perspective, metal chelation)

The N-(aryl)sulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, often designed to interact with specific biological targets like enzymes. nih.govsciencescholar.us

Enzyme Active Site Interactions: The sulfonamide moiety (-SO₂NH-) is a classic zinc-binding group, capable of coordinating with the Zn²⁺ ion present in the active sites of many metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases. nih.gov The design of inhibitors based on the N-(3-chloro-4-methoxyphenyl)methanesulfonamide scaffold would involve tailoring its substituents to achieve complementary interactions with the enzyme's active site. The 3-chloro-4-methoxyphenyl group can be optimized to fit into hydrophobic pockets, with its specific substitution pattern dictating the strength and geometry of van der Waals and potential hydrogen bond interactions. The process of designing such molecules often involves computational methods like molecular docking to predict binding modes and affinities, guiding the synthetic efforts toward more potent analogues. sciencescholar.us

Metal Chelation: Beyond zinc-binding in enzymes, the oxygen atoms of the sulfonyl group and the sulfonamide nitrogen can act as potential coordination sites for other metal ions. While not as common as their use in enzyme inhibition, these sites could be exploited to design specific metal-chelating agents by incorporating other coordinating groups into the molecular structure.

Advanced Research Methodologies and Future Outlook

Automated Synthesis and High-Throughput Experimentation in Compound Discovery

The synthesis of novel compounds like N-(3-chloro-4-methoxyphenyl)methanesulfonamide is traditionally a labor-intensive process. However, the advent of automated synthesis platforms is set to revolutionize this field. These systems can perform multi-step syntheses with high precision and reproducibility, significantly reducing the time required to produce new molecules. For a compound such as N-(3-chloro-4-methoxyphenyl)methanesulfonamide, an automated platform could be programmed to perform the key reaction steps, such as the sulfonylation of 3-chloro-4-methoxyaniline (B1194202) with methanesulfonyl chloride, under a variety of conditions to optimize the yield and purity.

Once synthesized, high-throughput screening (HTS) allows for the rapid evaluation of the biological activity of thousands of compounds. combichemistry.com A typical HTS workflow involves several key stages, from initial consultation and assay development to pilot screening and full-scale screening of large compound libraries. ucsf.edu In the context of N-(3-chloro-4-methoxyphenyl)methanesulfonamide, HTS could be employed to screen it against a wide array of biological targets, such as kinases or other enzymes, to identify potential therapeutic applications. The data generated from HTS can then be used to establish preliminary structure-activity relationships (SAR), guiding the design of more potent and selective analogs. ucsf.edu

| Stage | Description | Relevance to N-(3-chloro-4-methoxyphenyl)methanesulfonamide |

| Assay Development | Creating a robust and reliable biological test to measure the compound's effect on a specific target. | Designing kinase inhibition assays or other relevant cellular or biochemical assays. |

| Pilot Screen | Testing a small subset of compounds to validate the assay and screening protocol. | Screening a few thousand compounds to ensure the assay's suitability for large-scale screening. ucsf.edu |

| High-Throughput Screen | Screening a large library of compounds to identify "hits." | Screening N-(3-chloro-4-methoxyphenyl)methanesulfonamide and its analogs against extensive compound libraries. |

| Data Analysis | Analyzing the screening data to identify active compounds and preliminary SAR. | Identifying patterns in the activity of related sulfonamides to guide future synthesis. ucsf.edu |

Chemoinformatics and Data Mining for Structure-Property Prediction and Design

Chemoinformatics utilizes computational methods to analyze chemical and biological data, enabling the prediction of the properties of molecules from their structure. nih.gov For N-(3-chloro-4-methoxyphenyl)methanesulfonamide, chemoinformatic tools can predict a range of physicochemical properties, such as solubility, lipophilicity (logP), and potential toxicity, based on its molecular descriptors. These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a compound.

Data mining of large chemical databases can reveal valuable insights into the structure-property relationships of sulfonamides. By analyzing the biological activities and physicochemical properties of a vast number of related compounds, it is possible to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models can then be used to predict the activity of new, unsynthesized analogs of N-(3-chloro-4-methoxyphenyl)methanesulfonamide, thereby prioritizing the synthesis of the most promising candidates.

Application of Machine Learning and Artificial Intelligence in Chemical Synthesis Design and Optimization

Prospects for Interdisciplinary Research in Chemical Sciences, Materials Science, and Computational Drug Design

The study of N-(3-chloro-4-methoxyphenyl)methanesulfonamide is not confined to medicinal chemistry. Its unique chemical structure, featuring a sulfonamide group and a substituted phenyl ring, opens up avenues for interdisciplinary research.

In materials science , the hydrogen bonding capabilities of the sulfonamide group and the potential for π-π stacking interactions of the aromatic ring could be exploited in the design of novel functional materials. mdpi.com For instance, derivatives of this compound could be investigated for their potential use in organic electronics or as components of self-assembling molecular systems. The specific arrangement of molecules in the crystal lattice, dictated by intermolecular interactions, can significantly influence the material's properties. mdpi.com

In computational drug design , sophisticated techniques like molecular docking and molecular dynamics simulations can provide a detailed understanding of the chemical interactions between N-(3-chloro-4-methoxyphenyl)methanesulfonamide and its potential biological targets at an atomic level. nih.govnih.gov By simulating the binding of the molecule to the active site of a protein, researchers can predict its binding affinity and mode of action. This information is invaluable for the rational design of more potent and selective inhibitors. The integration of computational methods is a key driver in making drug discovery more efficient and cost-effective. taylorandfrancis.com

The future of research on N-(3-chloro-4-methoxyphenyl)methanesulfonamide lies in the convergence of these advanced methodologies. The synergy between automated synthesis, high-throughput screening, chemoinformatics, AI, and interdisciplinary collaborations will undoubtedly unlock the full potential of this and many other novel chemical entities.

Q & A

Q. What are the optimal synthetic routes for N-(3-chloro-4-methoxyphenyl)methanesulfonamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via sulfonylation of 3-chloro-4-methoxyaniline using methanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). Key steps include:

- Reaction Setup : Conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) isolates the product.

- Characterization :

- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy at C4, chloro at C3) via H and C NMR .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS showing [M+H] at m/z 264.6) .

- Yield Optimization : Adjust stoichiometry (1.2 equivalents of methanesulfonyl chloride) and reaction time (4–6 hours) .

Q. How do the electronic effects of substituents (chloro, methoxy) influence the compound’s reactivity?

- Methodological Answer : The electron-withdrawing chloro group (C3) and electron-donating methoxy group (C4) create a polarized aromatic ring, impacting reactivity:

- Electrophilic Substitution : Methoxy directs incoming electrophiles to the ortho/para positions, while chloro deactivates the ring.

- Nucleophilic Attack : Sulfonamide’s sulfur atom acts as a nucleophilic site, with reactivity modulated by substituent-induced resonance effects .

- Experimental Validation :

- Hammett Constants : Use σ values (Cl: +0.23, OMe: -0.27) to predict substituent effects on reaction rates .

- Kinetic Studies : Monitor reactions (e.g., hydrolysis) via HPLC to quantify rate changes under varying pH .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in N-(3-chloro-4-methoxyphenyl)methanesulfonamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is critical:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data .

- Refinement : SHELXL refines parameters (R-factor < 0.05) to resolve bond angles, torsional strain, and hydrogen-bonding networks (e.g., sulfonamide N–H⋯O interactions) .

- Case Study : Compare experimental data (e.g., C–S bond length: ~1.76 Å) with DFT-optimized structures to validate computational models .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Purity Assurance : Use HPLC-DAD (≥98% purity) and LC-MS to confirm absence of byproducts (e.g., des-chloro analogs) .

- Standardized Assays : Replicate enzyme inhibition (e.g., carbonic anhydrase) under controlled pH (7.4) and ionic strength .

- Meta-Analysis : Cross-reference IC values from multiple studies (e.g., PubChem BioAssay) to identify outliers .

Q. How do computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use in silico tools to model ADMET profiles:

- Software : SwissADME or ADMETLab 2.0 predict logP (~2.1), solubility (-3.2 logS), and CYP450 interactions .

- Molecular Dynamics : Simulate blood-brain barrier permeability (e.g., PMF calculations) based on polar surface area (~85 Ų) .

- Validation : Compare predictions with experimental Caco-2 cell permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.